Cas no 99847-13-9 (2-Nitro-4-phenylbenzoic acid)
2-Nitro-4-phenylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-nitro-4-phenylbenzoic acid
- 3'-Nitro-biphenyl-4-carboxylic acid
- 3-Nitro-[1,1'-biphenyl]-4-carboxylic acid
- [1,1'-Biphenyl]-4-carboxylic acid, 3-nitro-
- CS-0457847
- DTXSID90591992
- F79736
- 99847-13-9
- 3-nitro-4-biphenylcarboxylic acid
- 3-Nitro-4-biphenycarboxylic acid
- 3-Nitro[1,1'-biphenyl]-4-carboxylic acid
- 3-nitro-biphenyl-4-carboxylic acid
- WOVWEENDIKEWML-UHFFFAOYSA-N
- SCHEMBL5193454
- 3-nitrobiphenyl-4-carboxylic acid
- MFCD14702152
- 2-Nitro-4-phenylbenzoic acid
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- MDL: MFCD14702152
- Inchi: 1S/C13H9NO4/c15-13(16)11-7-6-10(8-12(11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)
- InChI Key: WOVWEENDIKEWML-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1[N+](=O)[O-])C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 243.05315777Da
- Monoisotopic Mass: 243.05315777Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 83.1Ų
2-Nitro-4-phenylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB325705-5 g |
2-Nitro-4-phenylbenzoic acid, 95%; . |
99847-13-9 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| eNovation Chemicals LLC | Y1001837-5g |
3-nitrobiphenyl-4-carboxylic acid |
99847-13-9 | 95% | 5g |
$850 | 2024-08-02 | |
| Alichem | A011003019-250mg |
3-Nitrobiphenyl-4-carboxylic acid |
99847-13-9 | 97% | 250mg |
$499.20 | 2023-08-31 | |
| Alichem | A011003019-500mg |
3-Nitrobiphenyl-4-carboxylic acid |
99847-13-9 | 97% | 500mg |
$823.15 | 2023-08-31 | |
| Alichem | A011003019-1g |
3-Nitrobiphenyl-4-carboxylic acid |
99847-13-9 | 97% | 1g |
$1519.80 | 2023-08-31 | |
| abcr | AB325705-5g |
2-Nitro-4-phenylbenzoic acid, 95%; . |
99847-13-9 | 95% | 5g |
€1159.00 | 2025-04-14 | |
| Aaron | AR00IL1D-500mg |
[1,1'-Biphenyl]-4-carboxylic acid, 3-nitro- |
99847-13-9 | 97% | 500mg |
$185.00 | 2025-02-11 | |
| Aaron | AR00IL1D-1g |
[1,1'-Biphenyl]-4-carboxylic acid, 3-nitro- |
99847-13-9 | 97% | 1g |
$292.00 | 2025-02-11 | |
| 1PlusChem | 1P00IKT1-500mg |
[1,1'-Biphenyl]-4-carboxylic acid, 3-nitro- |
99847-13-9 | 97% | 500mg |
$168.00 | 2024-04-19 | |
| 1PlusChem | 1P00IKT1-1g |
[1,1'-Biphenyl]-4-carboxylic acid, 3-nitro- |
99847-13-9 | 97% | 1g |
$256.00 | 2024-04-19 |
2-Nitro-4-phenylbenzoic acid Suppliers
2-Nitro-4-phenylbenzoic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-Nitro-4-phenylbenzoic acid
Recent Advances in the Study of 2-Nitro-4-phenylbenzoic Acid (CAS: 99847-13-9): A Comprehensive Research Brief
2-Nitro-4-phenylbenzoic acid (CAS: 99847-13-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development. The compound's nitro and phenyl functional groups make it a versatile intermediate in organic synthesis, while its benzoic acid backbone offers opportunities for further derivatization.
A 2023 study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of 2-Nitro-4-phenylbenzoic acid, demonstrating its efficacy against drug-resistant bacterial strains. The research team employed molecular docking simulations to elucidate its mechanism of action, revealing strong binding affinity to bacterial efflux pump proteins. These findings suggest potential applications in combating antibiotic resistance, a critical challenge in modern medicine.
In the realm of cancer research, recent investigations have highlighted the compound's ability to modulate key signaling pathways. A preclinical study conducted at the National Cancer Institute showed that derivatives of 2-Nitro-4-phenylbenzoic acid exhibited promising anti-proliferative effects against triple-negative breast cancer cell lines. The researchers identified the nitro group as crucial for inducing oxidative stress in cancer cells, while the phenyl ring contributed to improved cellular uptake.
The pharmaceutical industry has shown growing interest in 2-Nitro-4-phenylbenzoic acid as a building block for novel drug candidates. Several patent applications filed in 2024 describe its incorporation into protease inhibitors and kinase modulators. Analytical chemistry advancements have also enabled more precise characterization of this compound, with recent HPLC-MS methods achieving detection limits below 0.1 ng/mL in biological matrices.
Ongoing research is exploring the compound's potential in neurodegenerative diseases. Preliminary data from animal models suggest that certain derivatives may cross the blood-brain barrier and exhibit neuroprotective effects. However, researchers caution that further pharmacokinetic studies are needed to optimize bioavailability and reduce potential toxicity concerns associated with the nitro moiety.
From a synthetic chemistry perspective, recent breakthroughs in green chemistry approaches have improved the yield and purity of 2-Nitro-4-phenylbenzoic acid production. A 2024 publication in Organic Process Research & Development detailed a novel continuous flow synthesis method that reduces organic solvent use by 70% while maintaining high enantiomeric purity. These process improvements may facilitate larger-scale production for clinical applications.
As research progresses, the scientific community continues to uncover new dimensions of 2-Nitro-4-phenylbenzoic acid's biological activity. Its dual role as both a therapeutic agent and a chemical probe makes it particularly valuable for understanding disease mechanisms at the molecular level. Future directions include structure-activity relationship studies to optimize its pharmacological profile and investigations into combination therapies with existing drugs.
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